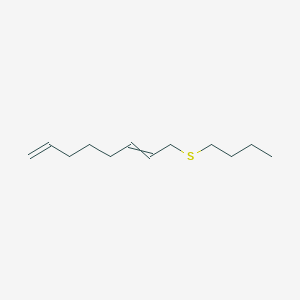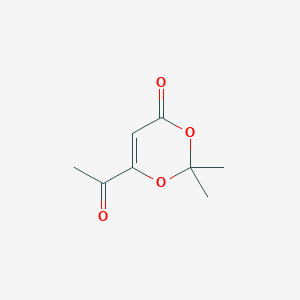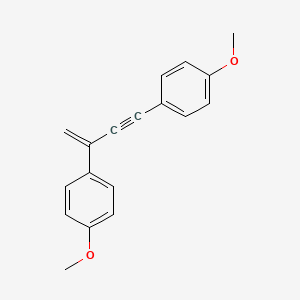
1,1'-(But-1-en-3-yne-2,4-diyl)bis(4-methoxybenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(4-methoxyphenyl)-3-butene-1-yne is an organic compound characterized by the presence of two methoxyphenyl groups attached to a butene-1-yne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-methoxyphenyl)-3-butene-1-yne typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and propargyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 4-methoxybenzaldehyde undergoes a nucleophilic addition with propargyl bromide to form the intermediate compound. This intermediate is then subjected to a coupling reaction to yield the final product, 1,3-Bis(4-methoxyphenyl)-3-butene-1-yne.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-methoxyphenyl)-3-butene-1-yne can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl rings using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
1,3-Bis(4-methoxyphenyl)-3-butene-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-methoxyphenyl)-3-butene-1-yne involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(4-methoxyphenyl)-1,3-propanedione
- 1,3-Diphenyl-1,3-propanedione
- 1-Phenyl-1,3-butanedione
Comparison
1,3-Bis(4-methoxyphenyl)-3-butene-1-yne is unique due to its butene-1-yne backbone, which imparts distinct chemical reactivity compared to similar compounds with different backbones. This structural feature allows for unique applications in synthesis and potential biological activities.
Properties
CAS No. |
133496-99-8 |
|---|---|
Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
1-methoxy-4-[3-(4-methoxyphenyl)but-3-en-1-ynyl]benzene |
InChI |
InChI=1S/C18H16O2/c1-14(16-8-12-18(20-3)13-9-16)4-5-15-6-10-17(19-2)11-7-15/h6-13H,1H2,2-3H3 |
InChI Key |
RADCTLRWYPWFQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC(=C)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14264253.png)
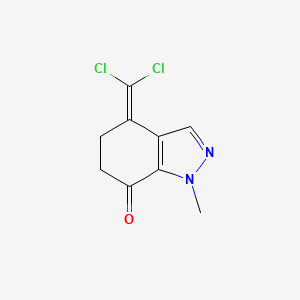

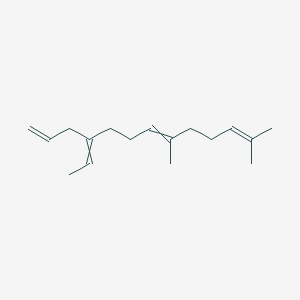
silane](/img/structure/B14264288.png)
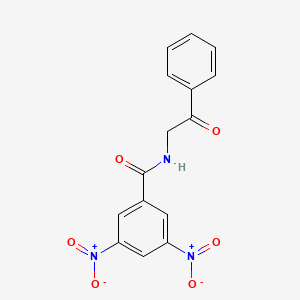
![N~1~,N~2~-Bis[1-(pyridin-2-yl)propan-2-yl]ethane-1,2-diamine](/img/structure/B14264299.png)
![1,3-Dioxane, 2-[1,1'-biphenyl]-4-yl-](/img/structure/B14264300.png)
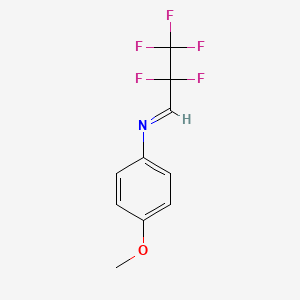
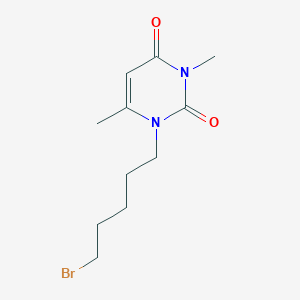
![{5-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]pentyl}(dioctyl)oxo-lambda~5~-phosphane](/img/structure/B14264321.png)
